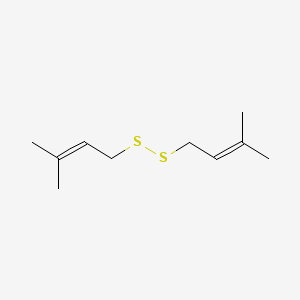

3-Methyl-2-butenyl disulfide

Description

Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds, a diverse class of organic substances containing sulfur, are integral to numerous areas of chemical and biological science. britannica.comjmchemsci.com Their significance stems from their wide-ranging presence in nature and their utility in synthetic chemistry. britannica.comwikipedia.org In the natural world, organosulfur compounds are fundamental to life, appearing in essential amino acids like cysteine and methionine, which are the building blocks of proteins. britannica.comwikipedia.org They are also key components of vital biomolecules such as the vitamins thiamine (B1217682) and biotin, coenzyme A, and the antioxidant glutathione (B108866). britannica.comwikipedia.org

The applications of organosulfur compounds in synthetic chemistry are vast and varied. They serve as important reagents and intermediates in the creation of new molecules. britannica.comthermofisher.com For instance, sulfides (thioethers) are precursors for sulfoxides and sulfones and are widely used in the development of pharmaceuticals, agricultural chemicals, and materials with unique properties like electrical conductivity, such as polythiophenes. britannica.comthermofisher.com The distinct properties of the carbon-sulfur bond are central to the functionality of many biologically and pharmaceutically active molecules. jmchemsci.com

Overview of Disulfide Linkages in Natural and Synthetic Chemistry

The disulfide linkage (S-S bond) is a specific type of covalent bond that plays a critical role in both biological systems and synthetic applications. wikipedia.org In biochemistry, disulfide bonds are most notably involved in determining and stabilizing the three-dimensional structures of proteins. wikipedia.orgmetwarebio.com These bonds form between the thiol groups of two cysteine residues, creating a strong covalent link that helps to maintain the protein's folded conformation, which is often essential for its biological activity. wikipedia.orgmetwarebio.com This structural stabilization is particularly important for proteins that are secreted from cells into the more variable extracellular environment. metwarebio.com

Beyond their structural role in proteins, disulfide bonds are found in a variety of natural products and have been a focus in the development of new synthetic methodologies. rsc.org For example, the formation of disulfide bonds is a key step in the synthesis of certain peptides and other biologically active molecules. rsc.org In synthetic organic chemistry, disulfides are used as precursors for other sulfur-containing functional groups. thermofisher.com For instance, they can be converted into sulfenyl chlorides or sulfonic acids under different reaction conditions. thermofisher.com The reversible nature of the disulfide bond, which can be cleaved under reducing conditions, has also been exploited in areas such as drug delivery. rsc.org

Research Context for 3-Methyl-2-butenyl (B1208987) Disulfide: Academic Trajectories and Research Gaps

3-Methyl-2-butenyl disulfide, also known as bis(3-methyl-2-butenyl) disulfide, is an organosulfur compound that has garnered interest in specific research areas, particularly in the study of volatile compounds in plants. Recent research has identified a family of volatile sulfur compounds (VSCs) containing the prenyl (3-methylbut-2-en-1-yl) functional group in Cannabis sativa. acs.orgnih.gov Within this family, 3-methyl-2-butene-1-thiol (B196119) was identified as a primary odorant, and its disulfide analog, this compound (VSC7), was also detected. acs.orgnih.gov This discovery highlights a research trajectory focused on understanding the chemical composition of plant aromas and the biosynthesis of these volatile compounds.

While the identification of this compound in cannabis is a significant finding, there appear to be research gaps concerning its broader biological activities and synthetic applications. Much of the research on related prenylated compounds has focused on their role in protein modification, a process known as prenylation, which is crucial for protein localization and signal transduction. nih.govresearchgate.net However, specific studies on the biological effects of free this compound are less common. Furthermore, while general methods for disulfide synthesis are well-established, specific and optimized synthetic routes for this compound are not extensively detailed in the readily available literature. One study mentions the formation of di(4-chloro-3-methyl-2-butenyl) sulfide (B99878) as an intermediate for carotenoid synthesis, which bears structural similarity and suggests potential synthetic strategies. google.com

Further research could explore the potential biological activities of this compound, its mechanism of action, and its potential applications beyond its role as a volatile compound. Investigating its synthesis, reactivity, and interaction with biological systems would help to fill the current gaps in the scientific literature.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H18S2 | nih.gov |

| Molecular Weight | 202.4 g/mol | nih.gov |

| IUPAC Name | 3-methyl-1-(3-methylbut-2-enyldisulfanyl)but-2-ene | nih.gov |

| CAS Number | 24963-39-1 | nih.gov |

| XLogP3 | 3.9 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

24963-39-1 |

|---|---|

Molecular Formula |

C10H18S2 |

Molecular Weight |

202.4 g/mol |

IUPAC Name |

3-methyl-1-(3-methylbut-2-enyldisulfanyl)but-2-ene |

InChI |

InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h5-6H,7-8H2,1-4H3 |

InChI Key |

GJSZWEINRPTYBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCSSCC=C(C)C)C |

Origin of Product |

United States |

Occurrence and Natural Biogenesis of 3 Methyl 2 Butenyl Disulfide

Identification in Biological Secretions and Natural Extracts

The compound 3-methyl-2-butenyl (B1208987) disulfide is not widespread in nature but has been identified as a significant component in specific mammalian and plant-derived volatile mixtures. Its presence is often associated with potent and characteristic odors.

3-Methyl-2-butenyl disulfide is a constituent of the defensive anal gland secretions of certain mustelids, particularly skunks. The chemical composition of this defensive spray is a complex mixture of volatile sulfur compounds, primarily thiols and their derivatives, including disulfides. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) analyses have identified several disulfides in the secretions of various skunk species. researchgate.net In the spotted skunk (Spilogale putorius), this compound (referred to as bis[(E)-2-butenyl] disulfide in some literature) is found as a minor component alongside other disulfides like (E)-2-butenyl 3-methylbutyl disulfide and bis(3-methylbutyl) disulfide. researchgate.netnih.gov The primary volatile components of spotted skunk spray are (E)-2-butene-1-thiol, 3-methyl-1-butanethiol, and 2-phenylethanethiol. researchgate.netnih.gov Similar disulfide compounds have also been reported in the defensive secretions of the striped skunk (Mephitis mephitis) and the hog-nosed skunk (Conepatus mesoleucus). researchgate.netresearchgate.net The presence and relative concentrations of these compounds can vary between species. researchgate.net

Table 1: Selected Volatile Sulfur Compounds in the Defensive Secretions of Various Skunk Species Data compiled from scientific analyses of anal gland secretions.

| Compound | Striped Skunk (Mephitis mephitis) | Spotted Skunk (Spilogale putorius) | Hog-nosed Skunk (Conepatus mesoleucus) |

| (E)-2-Butene-1-thiol | Present | Major | Major |

| 3-Methyl-1-butanethiol | Major | Major | Absent |

| Bis(3-methyl-2-butenyl) disulfide * | Present | Minor | Minor |

| (E)-2-Butenyl 3-methylbutyl disulfide | Present | Minor | Not Reported |

| Bis(3-methylbutyl) disulfide | Present | Minor | Not Reported |

| S-(E)-2-Butenyl thioacetate (B1230152) | Present | Absent | Major |

Also referred to as bis[(E)-2-butenyl] disulfide. Source: researchgate.netresearchgate.net

Beyond the animal kingdom, this compound has been identified within the metabolome of Cannabis sativa L. nih.gov It is part of a family of prenylated volatile sulfur compounds (VSCs) responsible for the plant's characteristic "skunk-like" aroma, an odor previously attributed mainly to terpenoids. nih.govacs.org

Comprehensive two-dimensional gas chromatography has revealed that the primary odorant is 3-methyl-2-butene-1-thiol (B196119) (also referred to as VSC3), but its disulfide analogue, this compound (VSC7), is also present. nih.gov These prenylated VSCs are chemically similar to the allyl sulfur compounds found in garlic (Allium sativum). nih.govacs.org The concentration of these compounds in the cannabis plant increases significantly during the final weeks of flowering and peaks during the curing process. nih.gov

Table 2: Key Prenylated Volatile Sulfur Compounds (VSCs) Identified in Cannabis sativa A novel class of compounds contributing to the plant's characteristic aroma.

| Compound Name | Abbreviation | Chemical Formula | Aroma Description |

| 3-Methyl-2-butene-1-thiol | VSC3 | C₅H₁₀S | Primary "skunk-like" aroma |

| 3-Methyl-2-butenyl acetothioate | VSC5 | C₇H₁₂OS | Resembles VSC3, less potent |

| Bis(3-methyl-2-butenyl) sulfide (B99878) | VSC6 | C₁₀H₁₈S | Alliaceous (garlic-like) |

| Bis(3-methyl-2-butenyl) disulfide | VSC7 | C₁₀H₁₈S₂ | Mild, alliaceous |

| Source: nih.gov |

Biosynthetic Pathways and Precursor Derivation

The biogenesis of this compound involves the convergence of two major metabolic routes: the isoprenoid pathway, which provides the carbon skeleton, and sulfur metabolism, which provides the disulfide functionality.

The direct biosynthetic pathway for this compound has not been fully elucidated, but it is widely accepted that biological disulfides are typically formed via the oxidation of their corresponding thiols. nih.gov Therefore, the immediate precursor to this compound is 3-methyl-2-butene-1-thiol. The formation of this thiol precursor is the key step, requiring the joining of a prenyl group with a sulfur moiety.

The ultimate source of the sulfur atom in volatile sulfur compounds is often the amino acids cysteine and methionine. nih.govresearchgate.netnih.gov Biological systems utilize several pathways to mobilize sulfur for the synthesis of secondary metabolites:

Sulfate (B86663) Assimilation Pathway : Inorganic sulfate is taken up and reduced to sulfide, which is then incorporated into cysteine. nih.gov

Cysteine Degradation : Enzymes such as cysteine desulfurases can directly liberate sulfur from cysteine. nih.gov

Persulfide Intermediates : Reactive persulfides (R-SSH) are now recognized as crucial intermediates in sulfur transfer reactions. portlandpress.comoup.com They can be generated from hydrogen sulfide (H₂S) or other sulfur donors and are more nucleophilic than their corresponding thiols, making them potent for subsequent reactions. portlandpress.comoup.com

The formation of the disulfide bond (-S-S-) itself is a catalyzed oxidation reaction. In eukaryotes, this process is well-studied in the endoplasmic reticulum, where an oxidizing environment and enzymes like protein disulfide isomerases (PDIs) facilitate the correct folding of proteins by forming disulfide bridges. nih.govcreative-proteomics.com A similar enzymatic process, likely involving an oxidoreductase, is proposed for the formation of small-molecule disulfides like this compound from two molecules of 3-methyl-2-butene-1-thiol.

The synthesis of the "prenyl" (3-methyl-2-butenyl) group is a fundamental process in all domains of life. This C5 isoprenoid unit is derived from the universal precursors isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). numberanalytics.comfrontiersin.org There are two primary pathways for synthesizing IPP and DMAPP:

Mevalonate (MVA) Pathway : Begins with acetyl-CoA and operates in animals, fungi, and the cytoplasm of plants. researchgate.netportlandpress.com

Methylerythritol Phosphate (MEP) Pathway : Starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate and is found in most bacteria and in the plastids of plants. researchgate.netnih.gov

The crucial metabolic branch point for the biosynthesis of this compound is the reaction that joins the electrophilic DMAPP molecule from the isoprenoid pathway with a nucleophilic sulfur-containing substrate from sulfur metabolism. nih.gov This reaction, known as prenylation, is catalyzed by prenyltransferase enzymes. numberanalytics.comnih.gov While many prenyltransferases that act on aromatic substrates (like flavonoids) or proteins have been identified, the specific enzymes that catalyze the prenylation of sulfur-containing small molecules are less characterized. nih.govacs.org

The formation of the disulfide bond is an example of sulfane sulfur chemistry. Sulfane sulfur refers to sulfur atoms with an oxidation state of zero, which are covalently bonded to other sulfur atoms, as seen in persulfides and polysulfides. nih.govportlandpress.comnih.gov These species are key for transferring sulfur in biological systems. nih.govnsf.gov The biosynthesis of this compound thus represents a metabolic intersection where the isoprenoid platform is diversified by incorporating a reactive sulfane sulfur structure.

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 2 Butenyl Disulfide

Chemical Synthesis Approaches

The construction of the disulfide bond in 3-methyl-2-butenyl (B1208987) disulfide can be achieved through several synthetic strategies. These methods primarily involve the formation of the S-S bond from appropriate sulfur-containing precursors.

Oxidative Coupling of Thiol Precursors

A primary and straightforward method for the synthesis of disulfides, including 3-methyl-2-butenyl disulfide, is the oxidative coupling of the corresponding thiol, 3-methyl-2-butene-1-thiol (B196119). evitachem.com This reaction involves the oxidation of the thiol's sulfhydryl (-SH) group. Common oxidizing agents such as iodine (I₂) or bromine can be employed for this transformation. evitachem.com The thiol precursor itself is often synthesized from precursors like S-(3-methyl-2-butenyl) ethanethioate, which is considered more stable. pharmaffiliates.comchemicalbook.com The thioacetate (B1230152) can be hydrolyzed to release the thiol, which is then oxidized to the disulfide. pharmaffiliates.comchemicalbook.com

Another approach involves the use of laccase-mediator systems, which utilize aerial oxygen as the oxidant for the coupling of thiols under mild conditions, offering a greener alternative. rsc.org While this method has been demonstrated for heterocyclic thiols, its application to aliphatic thiols like 3-methyl-2-butene-1-thiol represents a potential area of investigation. rsc.org

A synthesis route starting from S-(3-methyl-2-butenyl) ester involves its reaction with a solution containing iodine to yield bis-(3-methyl-2-buten-1-yl) disulfide. researchgate.net

Advanced Synthetic Route Exploration, including Stereoselective Methods

More advanced and sometimes indirect routes to sulfur-containing compounds related to this compound have been explored, particularly in the context of natural product synthesis. For instance, methods for preparing di(4-chloro-3-methyl-2-butenyl) sulfide (B99878) have been developed as intermediates for carotenoid synthesis. google.comepo.org These methods involve multi-step sequences starting from isoprene (B109036) and proceeding through chlorohydrin and allylic dihalo intermediates. epo.org While not directly yielding this compound, these syntheses of structurally related sulfur compounds highlight the chemical strategies available for constructing molecules with the 3-methyl-2-butenyl moiety attached to sulfur.

Stereoselective synthesis is crucial when dealing with complex molecules. While not extensively detailed for this compound itself, which is achiral, stereoselective methods have been developed for related structures. nih.gov For example, the stereoselective synthesis of the 1,5-diene unit has been demonstrated starting from 3-methyl-2-butenyl bromide. scispace.com Furthermore, stereoselective synthesis of vitamins K1 and K2 has been achieved using trimethylpolyprenylstannanes which couple with benzoquinone derivatives. researchgate.net These examples of stereocontrol in related systems could potentially be adapted for the synthesis of chiral derivatives of this compound.

Reaction Mechanisms and Reactivity Profiles

The reactivity of this compound is largely dictated by the disulfide bond and the allylic nature of the 3-methyl-2-butenyl groups.

Thiol-Disulfide Exchange Dynamics of this compound

Thiol-disulfide exchange is a fundamental reaction for disulfides. This reversible reaction involves the interaction of a thiol with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. While specific studies on the thiol-disulfide exchange dynamics of this compound are not extensively detailed in the provided results, this is a general and important reaction for all disulfides. This process is critical in various chemical and biological systems for the formation and rearrangement of disulfide bonds.

Oxidation Pathways and Product Characterization

The disulfide bond in this compound can be further oxidized. Oxidation of sulfides and disulfides is a key reaction in organic synthesis. For example, the oxidation of a related compound, di(4-chloro-3-methyl-2-butenyl) sulfide, to the corresponding sulfone has been investigated as a strategy to avoid non-selective oxidation in the synthesis of carotenoids. google.com This suggests that this compound could likely be oxidized to thiosulfinates and thiosulfonates under controlled conditions. The presence of the double bonds in the 3-methyl-2-butenyl groups introduces the possibility of competing oxidation at the carbon-carbon double bond, making selective oxidation of the disulfide a potential challenge. google.com

Formation of Polysulfane Derivatives and Related Sulfur Networks

Research has shown that disulfides, including bis-(3-methyl-2-butenyl) disulfide, can react with elemental sulfur at elevated temperatures to form polysulfanes. researchgate.net Specifically, the reaction of bis-(3-methyl-2-butenyl) disulfide with liquid sulfur at 120°C yields a series of polysulfanes with up to 22 sequential sulfur atoms. researchgate.nettandfonline.com These complex mixtures of polysulfanes can be characterized using techniques like ultra-performance liquid chromatography-(Ag+)-coordination ion spray-mass spectrometry (UPLC-(Ag+)CIS-MS). researchgate.nettandfonline.com This reactivity highlights the ability of the disulfide to insert additional sulfur atoms, leading to the formation of extended sulfur networks.

Preparation of Structural Analogues and Derivatives Bearing the 3-Methyl-2-butenyl Moiety

The 3-methyl-2-butenyl (prenyl) moiety is a structurally significant isoprenoid unit found in a variety of natural products and synthetic compounds. Its chemical reactivity and biological importance have driven research into the synthesis of its derivatives and structural analogues. Methodologies for preparing these compounds often involve the strategic introduction of the prenyl group onto different molecular scaffolds or the modification of precursors already containing this moiety.

One notable synthetic route focuses on creating chlorinated analogues for use as intermediates in the synthesis of natural products like carotenoids. google.com A key C10-unit compound, di(4-chloro-3-methyl-2-butenyl) sulfide, serves as a structural analogue of this compound. epo.org Its preparation starts from isoprene and involves a multi-step process. google.com The synthesis begins with the formation of chlorohydrin from isoprene to yield 1-chloro-2-methyl-3-buten-2-ol. epo.orggoogle.com This is followed by halogenation (e.g., bromination) which proceeds through an allylic rearrangement to produce a 4-halo-1-chloro-2-methyl-2-butene intermediate. Finally, two molecules of this intermediate are coupled with sodium sulfide (Na₂S) to afford di(4-chloro-3-methyl-2-butenyl) sulfide. epo.org

The following table outlines the key steps in the synthesis of di(4-chloro-3-methyl-2-butenyl) sulfide.

| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |

| 1 | Isoprene | N-chlorosuccinimide (NCS), Water | 1-chloro-2-methyl-3-buten-2-ol | 78% | google.com |

| 2 | 1-chloro-2-methyl-3-buten-2-ol | PBr₃, Copper(I) salt | 4-bromo-1-chloro-2-methyl-2-butene | 75% | google.com |

| 3 | 4-bromo-1-chloro-2-methyl-2-butene | Sodium Sulfide (Na₂S), Tetrahydrofuran | di(4-chloro-3-methyl-2-butenyl) sulfide | 81% | google.com |

Another approach to derivatization involves the use of 3-methyl-2-butenyl phenyl sulfide as a precursor. This compound undergoes a base-promoted addition to aldehydes and ketones, occurring selectively at the γ-position of the allylic group. The resulting product can be converted to a methanesulfonate, which upon treatment with nucleophiles, cyclizes to yield 2,2-dimethylcyclopropane derivatives. oup.com

The versatility of the 3-methyl-2-butenyl moiety extends to organometallic chemistry. Tributyl(3-methyl-2-butenyl)tin, an organotin derivative, can be synthesized via an ultrasound-promoted Barbier-type cross-coupling reaction. orgsyn.org This method involves the reaction of 1-chloro-3-methyl-2-butene (B146958) with tributyltin chloride in the presence of lithium metal under sonication. orgsyn.org This procedure is notable for its high yield and reproducibility. orgsyn.org

The table below shows various allylic tributyltins prepared using this general method.

| Allylic Halide | Product | Yield | Reference |

|---|---|---|---|

| Allyl chloride | Allyltributyltin | 98% | orgsyn.org |

| 1-Chloro-2-butene | Tributyl(2-butenyl)tin | 98% | orgsyn.org |

| 3-Chloro-1-butene | Tributyl(1-methyl-2-propenyl)tin | 98% | orgsyn.org |

The 3-methyl-2-butenyl group is also a constituent of various complex heterocyclic natural products. For instance, Prenisatin, or 5-(3-methyl-2-butenyl)-indole-2,3-dione, is an antifungal metabolite isolated from the fungus Chaetomium globosum. scispace.com Its structure was determined through NMR, MS, IR, and UV analyses. scispace.com Similarly, the 3-methyl-2-butenyl moiety is found in cytokinins, such as N6-(3-methyl-2-butenyl)adenosine, which are vital plant growth hormones. nih.gov

Furthermore, research into the composition of animal defensive secretions has led to the identification and synthesis of related disulfide analogues. Compounds such as Bis[(E)-2-butenyl] disulfide and (E)-2-butenyl 3-methylbutyl disulfide have been prepared and characterized in studies of skunk secretions. researchgate.net The synthesis of these compounds often involves the oxidation of the corresponding thiols. researchgate.netchemicalbook.com For example, 3-Methyl-2-buten-1-yl thiolacetate is used as a stable precursor to 3-methyl-2-butene-1-thiol, which is readily oxidized to form the disulfide. chemicalbook.com

Advanced Analytical Characterization of 3 Methyl 2 Butenyl Disulfide

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 3-methyl-2-butenyl (B1208987) disulfide, providing insights into its atomic connectivity, molecular mass, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure elucidation of organic molecules like 3-methyl-2-butenyl disulfide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR spectroscopy provides information on the chemical environment and spatial relationships of hydrogen atoms. For this compound, specific chemical shifts (δ) are expected for the different types of protons: the vinyl proton (=CH), the methylene (B1212753) protons adjacent to the disulfide bond (-S-CH₂-), and the non-equivalent methyl protons on the double bond.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The spectrum would show distinct signals for the quaternary carbon, the vinyl carbon, the methylene carbon, and the two methyl carbons. Advanced NMR experiments, such as Distortionless Enhancement by Polarization Transfer (DEPT), can further distinguish between CH, CH₂, and CH₃ groups.

To firmly establish the structure, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) reveals proton-proton couplings through bonds, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments of the molecule and confirming the position of the disulfide linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH | 5.2 - 5.4 | 120 - 125 |

| -S-CH₂- | 3.4 - 3.6 | 40 - 45 |

| =C(CH₃)₂ | - | 135 - 140 |

| =C(CH₃)₂ (cis-CH₃) | 1.6 - 1.8 | 18 - 22 |

| =C(CH₃)₂ (trans-CH₃) | 1.7 - 1.9 | 25 - 29 |

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is pivotal for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₁₈S₂) is approximately 202 g/mol .

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of dialkyl disulfides is characterized by several key cleavage pathways. A primary fragmentation event is the cleavage of the S-S bond, which is relatively weak. Another common pathway is the C-S bond cleavage. For this compound, this would lead to characteristic fragment ions.

Key Fragmentation Pathways for Disulfides:

S-S Bond Cleavage: Homolytic or heterolytic cleavage of the disulfide bond.

C-S Bond Cleavage: Cleavage of the bond between a carbon atom and a sulfur atom.

Differentiating this compound from its isomers, such as those with different branching or double bond positions, can be challenging as they may produce similar fragment ions. However, high-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected, fragmented, and its daughter ions are analyzed. The relative intensities of these fragment ions can create a unique fingerprint, allowing for the distinction between closely related isomers. Even subtle structural differences can alter the stability of fragment ions, leading to quantifiable differences in the mass spectrum.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure/Identity | Fragmentation Pathway |

| 202 | [C₁₀H₁₈S₂]⁺ | Molecular Ion (M⁺) |

| 133 | [C₅H₉S₂]⁺ | Loss of a C₅H₉ (prenyl) radical |

| 101 | [C₅H₉S]⁺ | S-S bond cleavage followed by loss of S |

| 69 | [C₅H₉]⁺ | C-S bond cleavage |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). Key functional groups have characteristic absorption frequencies.

The S-S stretching vibration in disulfides typically gives rise to a weak absorption band in the 500-400 cm⁻¹ region.

The C-S stretching vibration is generally found in the 700-600 cm⁻¹ range.

The C=C stretching of the alkenyl group is expected to appear around 1670-1640 cm⁻¹.

The vinylic =C-H stretching will produce a band above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ region.

Aliphatic C-H stretching from the methyl and methylene groups will be observed in the 2960-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds.

The S-S stretching mode, which is often weak in the IR spectrum, typically produces a more intense and easily identifiable peak in the Raman spectrum, usually in the 550-450 cm⁻¹ range. The exact frequency can provide information about the conformation around the disulfide bond.

The symmetric C=C stretching vibration also gives a strong Raman signal.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of the disulfide linkage and the unsaturated prenyl groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H (sp²) | Stretching | 3100 - 3020 | 3100 - 3020 | Medium |

| C-H (sp³) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |

| C=C | Stretching | 1670 - 1640 | 1670 - 1640 | Medium (IR), Strong (Raman) |

| C-S | Stretching | 700 - 600 | 700 - 600 | Medium |

| S-S | Stretching | 500 - 400 | 550 - 450 | Weak (IR), Medium-Strong (Raman) |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of method depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in the mixture based on its boiling point and interaction with a stationary phase within a long capillary column. The separated compounds then enter the mass spectrometer for detection and identification.

The retention time (RT) of this compound is a characteristic parameter under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For more robust identification, the retention time is often converted to a Retention Index (RI), such as the Kovats Retention Index, by comparing its elution time to that of a series of n-alkane standards. This normalization helps in comparing results across different instruments and laboratories.

GC is also a powerful tool for resolving isomers. High-resolution capillary columns can often separate structural isomers based on subtle differences in their volatility and polarity. However, isomers with very similar physicochemical properties may co-elute. In such cases, the coupled mass spectrometer is crucial for their differentiation based on unique fragment ions or differing fragmentation patterns, as discussed in section 4.1.2. For complex samples containing numerous volatile sulfur compounds, specialized detectors like the Sulfur Chemiluminescence Detector (SCD) can be used in conjunction with MS for selective and sensitive detection.

For less volatile sulfur compounds or for samples that are not amenable to the high temperatures of GC, Ultra-Performance Liquid Chromatography (UPLC) offers a powerful alternative. UPLC is an evolution of High-Performance Liquid Chromatography (HPLC) that uses columns with smaller particle sizes (<2 µm), allowing for higher resolution, greater sensitivity, and significantly faster analysis times.

For organosulfur compounds, reversed-phase UPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the two phases.

Hyphenating UPLC with mass spectrometry (UPLC-MS) combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of MS. This is particularly advantageous for analyzing complex mixtures, such as natural product extracts, where this compound might be present along with a multitude of other compounds. The mass spectrometer can provide molecular weight information and structural data for each peak separated by the UPLC system, enabling confident identification even for trace-level components. This hyphenated technique is a powerful tool for both qualitative and quantitative analysis of sulfur compounds in intricate matrices.

Development of Specialized Analytical Protocols for Complex Matrices

The development of robust analytical methods for this compound in complex matrices requires careful optimization of several critical parameters, from sample preparation to instrumental analysis. The goal is to achieve efficient extraction of the analyte from the sample, minimize interference from other matrix components, and ensure accurate and reproducible quantification.

Headspace solid-phase microextraction has emerged as a powerful technique for the extraction of volatile and semi-volatile compounds from various matrices. nih.gov The choice of the SPME fiber coating is a crucial first step in method development. For volatile sulfur compounds, including disulfides, fibers with a mixed porosity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often favored due to their ability to adsorb a wide range of analytes.

The optimization of extraction conditions is paramount for achieving high sensitivity. This includes adjusting the extraction time and temperature to ensure the efficient transfer of this compound from the sample to the SPME fiber. For instance, in the analysis of related volatile sulfur compounds in fruit brandy, an extraction temperature of 35°C for 30 minutes was found to be optimal. Furthermore, modifying the sample matrix, such as through dilution to reduce the ethanol (B145695) content and the addition of salt, can significantly enhance the extraction efficiency of volatile sulfur compounds.

Following extraction, the separation and detection of this compound are typically performed using gas chromatography coupled with a mass spectrometer. The selection of the appropriate GC column and temperature program is critical for resolving the target analyte from other co-extracted compounds. For detection, the mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. The use of GC-MS/MS, particularly in MRM mode, offers enhanced specificity and sensitivity, which is especially beneficial when analyzing trace levels of the compound in complex samples like beer. researchgate.net

To compensate for matrix effects and potential analyte losses during sample preparation, the use of a stable isotope-labeled internal standard in a stable isotope dilution assay (SIDA) is the gold standard for accurate quantification. nih.gov This approach involves adding a known amount of an isotopically labeled version of this compound to the sample prior to extraction. Since the internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar extraction efficiencies and ionization suppression, leading to more accurate and precise results.

The table below outlines a hypothetical optimized HS-SPME-GC-MS/MS protocol for the analysis of this compound in a complex matrix such as beer, based on typical parameters for related volatile sulfur compounds.

Table 1: Optimized HS-SPME-GC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Sample Volume | 10 mL |

| Matrix Modification | Addition of 2g NaCl |

| Incubation Temperature | 40°C |

| Incubation Time | 15 minutes |

| Extraction Time | 30 minutes |

| Desorption Temperature | 250°C |

| Desorption Time | 5 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 40°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 202 |

| Product Ions (m/z) | 135, 69 |

Method validation is a critical final step to ensure the reliability of the developed protocol. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). The following table presents hypothetical validation data for the quantification of this compound in a beverage matrix.

Table 2: Method Validation Data for this compound Quantification

| Parameter | Value |

|---|---|

| Linear Range | 0.1 - 50 µg/L |

| Correlation Coefficient (R²) | >0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

| Recovery | 92 - 108% |

| Repeatability (RSD) | < 10% |

| Reproducibility (RSD) | < 15% |

The development of such specialized analytical protocols is essential for accurately determining the concentration of this compound in various complex matrices, which is crucial for understanding its role in the flavor and aroma profiles of different products.

Biological and Ecological Roles of 3 Methyl 2 Butenyl Disulfide

Biochemical Interactions and Molecular Mechanisms (excluding human clinical applications)

The biochemical activity of 3-Methyl-2-butenyl (B1208987) disulfide, like other organic disulfides, is largely dictated by the reactivity of its sulfur-sulfur (S-S) bond. This bond can undergo scission through various mechanisms, enabling interaction with biological molecules and systems.

Role in Inter- and Intra-species Chemical Communication

While 3-Methyl-2-butenyl disulfide itself is not prominently documented as a semiochemical, numerous structurally related organosulfur compounds play critical roles in chemical signaling. Disulfides are key components of defensive secretions in mammals, particularly in the family Mephitidae (skunks). For instance, compounds such as (E)-2-butenyl 3-methylbutyl disulfide and bis(3-methylbutyl) disulfide have been identified as potent allomones—substances that benefit the emitter by modifying the behavior of a receiving species. These compounds are major constituents of the defensive sprays of the hooded skunk (Mephitis macroura), striped skunk (Mephitis mephitis), and eastern spotted skunk (Spilogale putorius) pherobase.com. The presence of the prenyl (3-methyl-2-butenyl) group in the target molecule suggests a potential, though currently unconfirmed, role in similar biological signaling, as terpenoid-derived molecules are frequently used by plants and insects as attractants or repellents.

Modulatory Effects on Enzyme Systems and Cellular Pathways (non-human, in vitro/in silico)

The electrophilic nature of the disulfide bond allows it to react with intracellular nucleophiles, most notably the thiol groups (-SH) of cysteine residues in proteins. This interaction can lead to the modulation of enzyme activity and cellular pathways.

Enzyme Inhibition: The primary mechanism of action for many bioactive disulfides is the modification of thiol-containing proteins, which can lead to enzyme inactivation nih.gov. Synthetic dialkyl disulfides have demonstrated potent in vitro antimicrobial activity through the inhibition of β-ketoacyl acyl carrier protein synthase III (FabH), a critical enzyme in the fatty acid biosynthesis pathway of bacteria like Staphylococcus aureus nih.gov. While not tested on this compound specifically, this provides a plausible mechanism for its potential biological activity.

Reaction with Cellular Thiols: Interaction with low-molecular-weight thiols, such as glutathione (B108866), can disrupt cellular redox homeostasis nih.gov. This reaction forms a mixed disulfide and can lead to a state of oxidative stress, impacting various cellular processes.

Cholinesterase Inhibition: Related sulfur compounds have been shown to inhibit key enzymes in the nervous system. Allicin, a thiosulfinate derived from garlic, demonstrates in vitro inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov. This activity highlights the potential for sulfur-containing compounds to interact with and modulate critical enzyme systems.

The table below summarizes the observed inhibitory activities of related disulfide and organosulfur compounds on various enzyme systems.

| Compound Class/Example | Target Enzyme/System | Observed Effect (in vitro) |

| Synthetic Dialkyl Disulfides | β-ketoacyl acyl carrier protein synthase III (FabH) | Potent inhibition in Staphylococcus aureus nih.gov |

| Diallyl Disulfide (DADS) | Thiol-containing proteins | Modification of proteins, depletion of glutathione nih.gov |

| Allicin (Thiosulfinate) | Acetylcholinesterase (AChE) | IC₅₀ = 61.62 μM nih.gov |

| Allicin (Thiosulfinate) | Butyrylcholinesterase (BuChE) | IC₅₀ = 308.12 μM nih.gov |

Antimicrobial or Phytotoxic Activities (in vitro studies)

In vitro studies have established that various organic disulfides exhibit significant antimicrobial and phytotoxic properties. This activity is linked to the mechanisms described above, including enzyme inhibition and disruption of cellular redox balance.

Antimicrobial Activity: Diallyl disulfide, a well-known component of garlic, possesses antimicrobial properties and can inhibit the formation of biofilms in organisms like Pseudomonas aeruginosa nih.gov. Unsymmetrical disulfides have also been synthesized and tested, showing activity against multidrug-resistant bacteria, including MRSA (Staphylococcus aureus) nih.gov.

Phytotoxic Activity: A study on ortho-disubstituted diaryl disulfides demonstrated their potential as herbicidal agents. These compounds were evaluated in wheat coleoptile bioassays and on the seeds of various plant species, including common weeds. Several of the tested disulfides showed significant inhibition of both germination and plant growth, with roots being particularly sensitive. In some cases, the phytotoxic activity was higher than that of the commercial herbicide Logran.

The following table presents findings on the phytotoxic effects of representative disulfides on different plant species.

| Compound Type | Plant Species | Bioassay | Observed Effect |

| Ortho-disubstituted Disulfides | Solanum lycopersicum (Tomato) | Seed Germination & Growth | ~80% inhibition of germination at highest concentration |

| Ortho-disubstituted Disulfides | Lolium rigidum (Ryegrass) | Seed Germination & Growth | Significant inhibition of root growth |

| Ortho-disubstituted Disulfides | Echinochloa crus-galli (Barnyard grass) | Seed Germination & Growth | Significant inhibition of root growth |

| Ortho-disubstituted Disulfides | Urochloa decumbens (Signalgrass) | Seed Germination & Growth | Significant inhibition of root growth |

Environmental Fate and Degradation Pathways

Once released into the environment, this compound is subject to degradation through both biological and abiotic processes.

Biodegradation Mechanisms in Environmental Systems

Organosulfur compounds are integral to the natural sulfur cycle, and soil microorganisms are well-equipped to metabolize them. The biodegradation of this compound in soil is expected to proceed via oxidative pathways mediated by a diverse community of bacteria and fungi.

Microbial Oxidation: Heterotrophic bacteria, such as those from the genera Arthrobacter and Pseudomonas, are known to carry out the majority of organic sulfur oxidation in soil.

Mineralization: The ultimate fate of the sulfur atoms in the molecule is mineralization to inorganic sulfate (B86663) (SO₄²⁻). This process makes the sulfur available for uptake by plants and other microorganisms. The carbon skeleton of the molecule would be utilized by the microbes for energy and biomass, eventually being converted to carbon dioxide. This microbial decomposition can be rapid, with studies on sulfur-containing amino acids showing they can be mineralized within minutes to hours in soil.

Photodegradation Kinetics and Products

In the presence of sunlight, particularly ultraviolet (UV) radiation, disulfides can undergo direct photolysis. This abiotic process is a significant degradation pathway for many organic compounds in the atmosphere and surface waters.

Primary Photochemical Reaction: The primary event in the photodegradation of disulfides is the cleavage of the relatively weak sulfur-sulfur bond (S-S). This homolytic fission results in the formation of two sulfanyl (B85325) (or thiyl) radicals. For this compound, this reaction produces two 3-methyl-2-butenyl-sulfanyl radicals (CH₃)₂C=CHCH₂S•.

Kinetics: While specific kinetic data for this compound are not available, aliphatic disulfides are known to be susceptible to photolysis. The rate of degradation depends on the intensity of solar radiation and the absorbance spectrum of the compound. The process is generally considered to be a relatively rapid environmental degradation pathway.

Secondary Products: The resulting sulfanyl radicals are highly reactive and will quickly engage in subsequent reactions with other environmental components, particularly molecular oxygen (O₂). The reaction of sulfanyl radicals with oxygen can lead to the formation of a cascade of oxidized sulfur species, including sulfinyl radicals (R-SO•), sulfonyl radicals (R-SO₂•), and ultimately stable sulfur oxides (SOₓ). In aqueous environments, these reactions can also lead to the formation of sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are powerful oxidants that contribute to the degradation of other organic pollutants acs.orgnih.govnih.gov.

Interactions with Abiotic Environmental Factors

The persistence, transformation, and fate of this compound in the environment are significantly influenced by a variety of abiotic factors. These non-living environmental components can dictate the compound's stability, mobility, and ultimate degradation pathways. While specific quantitative data for this compound is limited in publicly available scientific literature, general principles governing the behavior of terpenoid and disulfide compounds allow for an informed discussion of its likely interactions with the abiotic environment. Key factors include temperature, pH, light, and the composition of soil and sediment.

Influence of Temperature:

Effects of pH:

The pH of the surrounding medium, such as soil water or aquatic ecosystems, can play a crucial role in the stability of the disulfide bond in this compound. In general, disulfide bonds can become susceptible to hydrolysis, particularly under neutral to alkaline conditions. This is due to the increased availability of hydroxide (B78521) ions, which can act as nucleophiles and attack the sulfur-sulfur bond, leading to cleavage. Conversely, under acidic conditions, the disulfide bond is generally more stable. The specific pH-dependent hydrolysis rates for this compound have not been extensively documented.

Photodegradation:

Exposure to sunlight, particularly ultraviolet (UV) radiation, can induce photochemical degradation of organic compounds. Disulfide bonds are known to be susceptible to photolytic cleavage upon absorption of UV light. This process, known as photolysis, can lead to the formation of highly reactive thiol radicals. These radicals can then participate in a variety of secondary reactions, contributing to the further breakdown of the parent molecule. While the quantum yield for the photodegradation of this compound is not specified in available literature, it is plausible that photolysis is a significant degradation pathway in sunlit environments such as the upper layers of water bodies or on the surface of soils.

Interactions with Soil and Sediment:

The fate of this compound in terrestrial and aquatic sediments is largely governed by sorption processes. As a terpenoid disulfide, it is expected to exhibit some degree of hydrophobicity, leading to its adsorption onto organic matter and clay particles in soil and sediment. This adsorption can reduce its bioavailability and mobility, potentially sequestering it from other degradation processes. The extent of sorption is dependent on factors such as the organic carbon content of the soil, the type and amount of clay minerals present, and the soil's pH. Adsorption can also influence the compound's volatility, reducing its emission from the soil into the atmosphere. The degradation of terpenoids in soil is also influenced by the type of vegetation and the depth within the soil profile.

The following table summarizes the expected effects of these abiotic factors on this compound, based on general chemical principles and data for related compounds.

| Abiotic Factor | Expected Effect on this compound | General Observations for Related Compounds |

|---|---|---|

| Temperature | Increased volatility and potential for thermal degradation at higher temperatures. | Organic disulfides can undergo thermal decomposition at elevated temperatures. |

| pH | Increased potential for hydrolysis of the disulfide bond under neutral to alkaline conditions. Greater stability in acidic environments. | Disulfide bond stability is generally pH-dependent, with increased degradation in basic media. |

| Light (UV Radiation) | Potential for photodegradation (photolysis) leading to the cleavage of the disulfide bond. | UV light can induce the cleavage of disulfide bonds, forming reactive thiol radicals. |

| Soil/Sediment Composition | Adsorption to organic matter and clay particles, reducing mobility and bioavailability. The extent of sorption depends on soil organic carbon, clay content, and pH. | Terpenoids are known to be retained in soil through adsorption to organic matter. |

Theoretical and Computational Investigations on 3 Methyl 2 Butenyl Disulfide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for 3-Methyl-2-butenyl (B1208987) disulfide are not readily found.

Electronic Structure Analysis and Bonding Characteristics

A thorough analysis of the electronic structure and bonding of 3-Methyl-2-butenyl disulfide would involve methods like Density Functional Theory (DFT) to elucidate electron density distribution, molecular orbital energies (HOMO-LUMO gap), and the nature of the disulfide bond. Such studies would provide insights into its reactivity and stability. At present, published data on these specific characteristics are scarce.

Spectroscopic Property Prediction and Validation

Computational methods are often employed to predict spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. While experimental mass spectrometry data for this compound has been reported, confirming a molecular ion at approximately m/z 202 nih.govacs.org, detailed theoretical predictions and their validation against experimental spectra are not available in the reviewed literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could provide valuable information on the conformational landscape of this compound, revealing the flexibility of the molecule and the accessible conformations of the prenyl groups and the disulfide dihedral angle. While computational studies on the conformational analysis of its precursor thiol have been mentioned , similar in-depth analyses for the disulfide are not documented.

Computational Studies of Reaction Mechanisms and Transition States

The formation of this compound occurs through the oxidation of 3-methyl-2-butene-1-thiol (B196119), and it can be reduced back to the thiol . Computational studies could illuminate the reaction pathways, determine the structures of transition states, and calculate activation energies for these processes. However, specific computational investigations into the mechanisms of reactions involving this disulfide are not detailed in the available literature.

Structure-Reactivity and Structure-Activity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) models are powerful tools for predicting the biological activity and chemical reactivity of compounds. For this compound, such studies could predict its potential biological activities or environmental fate. While QSAR studies have been conducted on various other sulfur-containing compounds, specific predictive models for this compound have not been found in the surveyed literature.

Q & A

Q. What experimental methodologies are recommended for structural elucidation of 3-methyl-2-butenyl disulfide?

To determine the disulfide bond connectivity and confirm the molecular structure, non-reducing peptide mapping combined with LC-HRMS is a gold-standard approach. This method preserves disulfide bonds during digestion and enables high-resolution mass spectrometry to identify fragment ions corresponding to disulfide-linked peptides. For example, partial reduction protocols can isolate specific disulfide bonds for stepwise analysis . Key steps :

- Sample preparation : Use non-reducing buffers to prevent disulfide scrambling.

- Proteolytic digestion : Enzymes like trypsin or chymotrypsin cleave peptides while retaining disulfide bonds.

- LC-HRMS analysis : Orbitrap or Q Exactive systems provide high mass accuracy (≤ 5 ppm) for disulfide-linked peptide identification.

- Data interpretation : Software tools (e.g., pLink-SS) map disulfide connectivity using MS/MS fragmentation patterns .

Q. How can researchers synthesize this compound with high purity?

Synthesis typically involves nucleophilic substitution or oxidation of thiol precursors. For example:

- Thiol coupling : React 3-methyl-2-butenyl thiol with a sulfurizing agent (e.g., iodine or hydrogen peroxide) under inert conditions.

- Optimization : Control reaction temperature (20–40°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry to minimize byproducts like trisulfides .

- Purification : Use column chromatography or preparative HPLC with UV detection (λ = 254 nm) to isolate the disulfide .

Advanced Research Questions

Q. How do computational models predict the stability of engineered disulfide bonds in synthetic analogs of this compound?

Machine learning frameworks, such as neural networks trained on Protein Data Bank (PDB) structures, predict optimal cysteine mutation sites for introducing artificial disulfide bonds. These models evaluate:

- Geometric constraints : Distance (5–7 Å) and dihedral angles between cysteine residues.

- Energy minimization : Molecular dynamics simulations assess thermodynamic stability post-mutation.

- Experimental validation : Compare predicted stability with circular dichroism (CD) or differential scanning calorimetry (DSC) data .

Q. What analytical challenges arise when resolving disulfide bond heterogeneity in this compound derivatives?

Batch-to-batch inconsistency in disulfide connectivity is common. Strategies to address this :

- Reduction-alkylation experiments : Treat samples with dithiothreitol (DTT) to reduce disulfide bonds, followed by alkylation (e.g., iodoacetamide) to block free thiols. Compare pre- and post-reduction MS data to identify variable bonds .

- Multivariate analysis : Use principal component analysis (PCA) on LC-HRMS datasets to detect subtle differences in disulfide patterns .

Q. How does this compound interact with biological thiols (e.g., glutathione) in metabolic studies?

The compound undergoes enzymatic reduction via glutathione reductase or chemical exchange with endogenous thiols, forming mixed disulfides (e.g., 3-methyl-2-butenyl glutathione). Methodological considerations :

- In vitro assays : Incubate the disulfide with liver microsomes or recombinant enzymes (e.g., thioredoxin) and monitor reaction kinetics via LC-MS.

- Metabolite identification : Use stable isotope labeling (e.g., ³⁴S) to track sulfur exchange pathways .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies between computational predictions and experimental data for disulfide bond stability?

- Case study : If a neural network predicts a stable disulfide bond in a derivative, but DSC shows low thermal stability:

Q. What are the limitations of LC-HRMS in quantifying trace-level this compound in complex matrices?

- Matrix interference : Co-eluting compounds (e.g., lipids) suppress ionization. Solution : Use hydrophilic interaction liquid chromatography (HILIC) to improve separation.

- Low sensitivity : Employ chemical derivatization (e.g., alkylation with iodoacetamide) to enhance MS detection limits .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.